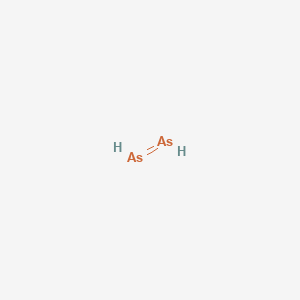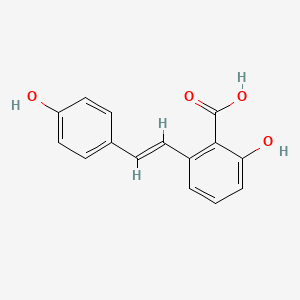
Hydrangeic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrangeic acid is a natural product found in Hydrangea macrophylla and Hydrangea serrata with data available.
Aplicaciones Científicas De Investigación
Anti-Diabetic Properties
Hydrangeic acid has been identified as a new type of anti-diabetic compound. It promotes adipogenesis in 3T3-L1 cells, significantly increases adiponectin release, glucose uptake, and GLUT4 translocation. It also upregulates mRNA levels of adiponectin, PPARgamma2, GLUT4, and fatty acid-binding protein while downregulating TNF-alpha mRNA expression. Notably, this compound does not directly activate PPARgamma, differing from troglitazone. In KK-A(y) mice, administration of this compound significantly lowered blood glucose, triglyceride, and free fatty acid levels, highlighting its potential for diabetes management without directly engaging PPARgamma activation mechanisms (Zhang, Matsuda, Yamashita, Nakamura, & Yoshikawa, 2009).
Role in Plant Metal Transport
Research on Hydrangea (Hydrangea macrophylla), particularly in relation to aluminum (Al) hyperaccumulation, has uncovered vacuolar and plasma membrane-localized Al transporters, VALT and PALT1, which are members of the aquaporin family. These findings are crucial for understanding the mechanisms behind Al tolerance and hyperaccumulation in plants, offering insights into potential applications in phytoremediation and the manipulation of floral color through metal ion accumulation (Negishi, Oshima, Hattori, Kanai, Mano, Nishimura, & Yoshida, 2012).
Chemical Synthesis Applications
A new functionalized sulphone-based building block, useful for Julia olefination, has been synthesized for the creation of lunularic acid, this compound, and their analogs. This advancement demonstrates the utility of this compound and related compounds in synthetic organic chemistry, potentially enabling the development of novel therapeutic agents and materials (Mukkamala, Hossain, & Aidhen, 2017).
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-9,16-17H,(H,18,19)/b7-4+ |
Clave InChI |
UWXXIBUTKVUHTR-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O)C(=O)O)/C=C/C2=CC=C(C=C2)O |
SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O |
Sinónimos |
hydrangeic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




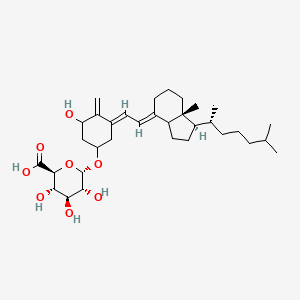
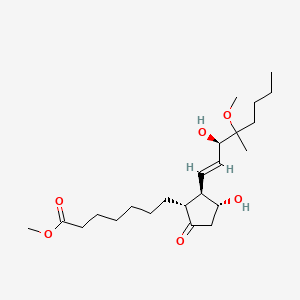
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


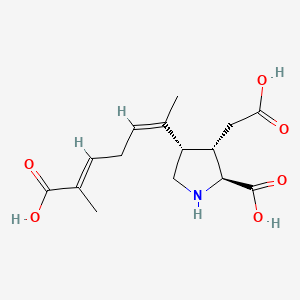
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
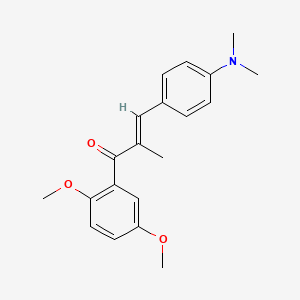
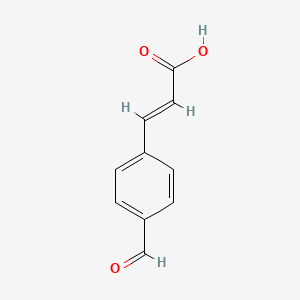
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
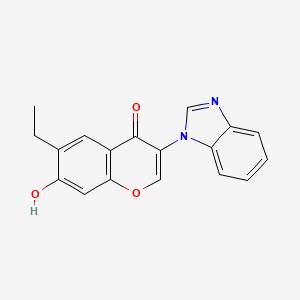
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
